Olivil 4'-O-glucoside is a natural product found in Cerbera manghas, Syringa vulgaris, and other organisms with data available.
Olivil 4'-O-glucoside
CAS No.: 76880-93-8
Cat. No.: VC0211702
Molecular Formula: C26H34O12
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76880-93-8 |
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Molecular Formula | C26H34O12 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C26H34O12/c1-34-18-8-14(4-5-16(18)29)24-15(10-27)26(33,12-36-24)9-13-3-6-17(19(7-13)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
SMILES | COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Olivil 4'-O-glucoside possesses a specific stereochemical configuration reflected in its IUPAC name: (2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . Its structure includes a lignan core with a tetrahydrofuran ring linked to two aromatic rings, one of which carries a β-D-glucopyranoside moiety at the 4'-O position.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Olivil 4'-O-glucoside:
Property | Value |
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Molecular Formula | C26H34O12 |
Molecular Weight | 538.54100 g/mol |
Exact Mass | 538.20500 |
CAS Number | 76880-93-8 |
Physical State | Powder |
Density | 1.456±0.06 g/cm³ (Predicted) |
Boiling Point | 803.8±65.0 °C at 760 mmHg |
Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Storage Conditions | -20°C for powder (3 years); -80°C in solvent (1 year) |
Structural Characteristics
Olivil 4'-O-glucoside contains multiple functional groups that contribute to its chemical properties and biological activities:
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Multiple hydroxyl groups from both the lignan core and the glucose moiety
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Two methoxy groups attached to the aromatic rings
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A tetrahydrofuran ring system with specific stereochemistry
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A β-D-glucopyranoside unit
These structural features make Olivil 4'-O-glucoside a polar compound with significant hydrogen bonding capability, which influences its solubility and interactions with biological targets .
Natural Sources and Distribution
Olivil 4'-O-glucoside has been isolated from various plant species across different families, indicating its widespread occurrence in the plant kingdom.
Plant Sources
Distribution in Plant Tissues
A detailed study on Ginkgo biloba L. stems revealed that (-)-Olivil 4,4′-di-O-β-d-glucopyranoside (olivil DG), a related compound to Olivil 4'-O-glucoside, was the most abundant lignan glucoside in ginkgo. This compound was distributed primarily in the phloem, ray parenchyma cells, and pith, suggesting specific transport pathways and storage sites .
The distribution pattern of Olivil 4'-O-glucoside and related lignans within plant tissues provides valuable insights into their biosynthetic pathways and biological functions. Advanced techniques such as cryo time-of-flight secondary ion mass spectrometry coupled with scanning electron microscopy (cryo-TOF-SIMS/SEM) have been employed to study the actual distributions of lignans and lignan glucosides in flash-frozen stems .
Biological Activity and Pharmacological Properties
Research on Olivil 4'-O-glucoside and related lignans has revealed several significant biological activities that may contribute to the therapeutic effects of medicinal plants containing these compounds.
Research Findings and Methods of Analysis
Isolation and Identification Techniques
Researchers have employed various techniques to isolate and identify Olivil 4'-O-glucoside from plant materials:
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Methanolic extraction of plant materials
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Chromatographic separation techniques (HPLC, column chromatography)
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Structural elucidation using spectroscopic methods (NMR, MS)
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Cryo-TOF-SIMS/SEM for studying spatial distribution in plant tissues
For instance, a methanolic extract of the roots of Valeriana officinalis was investigated for its lignan content, leading to the identification of several lignans including olivil derivatives .
Quantitative Analysis
Quantitative HPLC measurements have been conducted on serial tangential sections of freeze-fixed Ginkgo biloba stems to determine the amount and approximate distribution of lignans and lignan glucosides. These analyses help in understanding the biosynthetic pathways and biological roles of these compounds in plants .
Purity assessment of commercially available Olivil 4'-O-glucoside is typically performed using LC/MS-ELSD (Liquid Chromatography/Mass Spectrometry-Evaporative Light Scattering Detection), with high-purity standards (≥95% or ≥98%) available for research purposes .
Manufacturer | Product Number | Product Description | Purity | Package Size | Price (USD) | Updated |
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Sigma-Aldrich | SMB00261 | (-)-Olivil 4″-O-glucoside | ≥95% (LC/MS-ELSD) | 1 mg | $445 | 2024-03-01 |
Arctom | CFN89274 | Olivil 4'-O-glucoside | ≥98% | 5 mg | $298 | 2021-12-16 |
TargetMol | - | Olivil 4'-O-glucoside | Not specified | - | $2038.00/mg | 2024-10-24 |
Research Applications
Olivil 4'-O-glucoside has several potential applications in research:
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Phytochemical studies: As a marker compound for identifying and authenticating medicinal plants
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Pharmacological research: Investigating adenosine receptor modulation mechanisms
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Natural product chemistry: Studying lignan biosynthesis pathways
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Medicinal chemistry: As a lead compound for developing novel adenosine receptor modulators
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Plant biology: Understanding the physiological roles of lignans in plants
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